

An In-depth Technical Guide to Spirotetronate Polyketides and Their Biological Activities

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Compound of Interest

Compound Name: *Chrolactomycin*

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Introduction

Spirotetronate polyketides are a class of natural products characterized by a unique spirocyclic core, typically featuring a tetrone acid moiety linked to a cyclohexene ring embedded within a macrocycle.[1][2][3][4] Produced predominantly by actinobacteria, these compounds have garnered significant attention in the scientific community due to their impressive structural diversity and potent, wide-ranging biological activities.[5][6] This technical guide provides a comprehensive overview of the core biological activities of spirotetronate polyketides, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

The spirotetronate family is broadly categorized into two main classes based on their structural framework:

- Class I spirotetronates possess the fundamental spirotetronate core within a macrocycle of varying size.[5]
- Class II spirotetronates are distinguished by the additional presence of a trans-decalin ring system fused to the macrocycle.[5]

This structural diversity, often further elaborated by glycosylation, contributes to the broad spectrum of biological effects exhibited by these molecules, which includes antibacterial,

anticancer, antiviral, anti-inflammatory, and insecticidal properties.[\[1\]](#)[\[4\]](#)[\[6\]](#)

Biological Activities and Quantitative Data

The diverse biological activities of spirotetronate polyketides make them promising candidates for drug discovery and development. This section summarizes their key activities, with quantitative data presented in tabular format for ease of comparison.

Anticancer Activity

Several spirotetronate polyketides have demonstrated significant cytotoxicity against a range of cancer cell lines. Their mechanisms of action are varied and include the induction of apoptosis and the inhibition of key metabolic enzymes.

Compound	Cancer Cell Line	IC50 Value	Reference
Okilactomycin	P388 (Leukemia)	89 nM	[5]
L1210 (Leukemia)	216 nM	[5]	
Maklamicin	HeLa (Cervical Cancer)	Moderate Activity	[7]
MCF7 (Breast Cancer)	Moderate Activity	[7]	
Tetrocarcin A	P388 (Leukemia)	89 nM	[7]
L1210 (Leukemia)	216 nM	[7]	
Lobophorin K	MiaPaca-2 (Pancreatic)	1.6 µg/mL	[8]
MCF-7 (Breast)	4.5 µg/mL	[8]	
Manadodioxan D	DU-145 (Prostate)	1.6 µg/mL	[9]
A-2058 (Melanoma)	2.6 µg/mL	[9]	
13-oxo-plakortide F	DU-145 (Prostate)	4.5 µg/mL	[9]
A-2058 (Melanoma)	7.7 µg/mL	[9]	

Antibacterial Activity

Spirotetronates are well-known for their potent activity against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant *Staphylococcus aureus* (MRSA).

Compound	Bacterial Strain	MIC Value	Reference
Abyssomicin C	<i>S. aureus</i> (MRSA)	5.2 µg/mL	[7]
atrop-Abyssomicin C	<i>S. aureus</i> (MRSA)	3.5 µg/mL	[7]
Decatromicin B	<i>S. aureus</i>	1-3 µM (MIC90)	[10]
<i>A. baumannii</i>	12-36 µM (MIC90)	[10]	
BE-45722B	<i>S. aureus</i>	1-3 µM (MIC90)	[10]
<i>A. baumannii</i>	12-36 µM (MIC90)	[10]	
Pyrrolosporin B	<i>S. aureus</i>	1-3 µM (MIC90)	[10]
<i>A. baumannii</i>	12-36 µM (MIC90)	[10]	
BE-45722A	<i>S. aureus</i> ATCC 25923	1.25 µg/mL	[11]
<i>C. perfringens</i> S107	0.63 µg/mL	[11]	
<i>C. difficile</i> 630	0.08 µg/mL	[11]	
BE-45722C	<i>C. perfringens</i> S107	0.63 µg/mL	[11]
<i>C. difficile</i> 630	0.08 µg/mL	[11]	
Lobophorin B	<i>B. subtilis</i> 62305	1 µg/mL	[12]
Lobophorin A	<i>M. smegmatis</i> MC2 155	8 µg/mL	[12]

Antiviral Activity

Certain spirotetronates have shown promise as antiviral agents, with inhibitory effects against viruses such as Dengue virus and influenza.

Compound	Virus	Target/Assay	IC50 Value	Reference
2EPS-A	Dengue Virus Serotype 2 (DENV-2)	NS2B-NS3 Protease	1.94 ± 0.18 µg/mL	[13]
2EPS-B	Dengue Virus Serotype 2 (DENV-2)	NS2B-NS3 Protease	1.47 ± 0.15 µg/mL	[13]
2EPS-C	Dengue Virus Serotype 2 (DENV-2)	NS2B-NS3 Protease	2.51 ± 0.21 µg/mL	[13]
Pellemicin (MM 46115)	Influenza A Virus	Plaque Assay	0.34 µg/mL	[14]

Anti-inflammatory and Insecticidal Activities

The biological activities of spirotetronates extend to anti-inflammatory and insecticidal effects, highlighting their versatility.

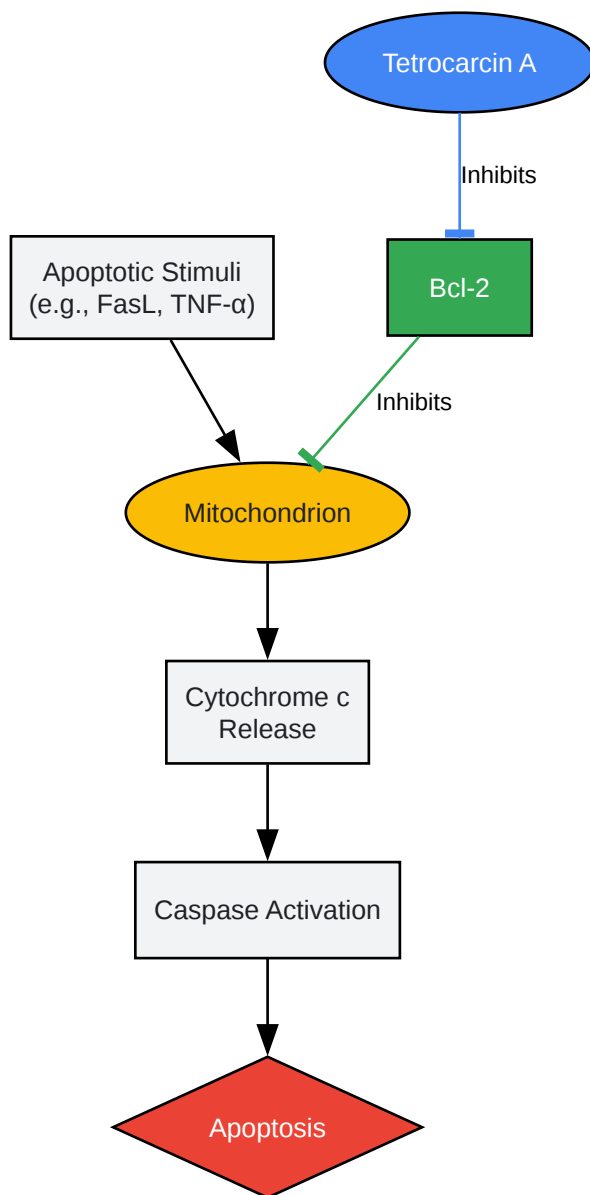
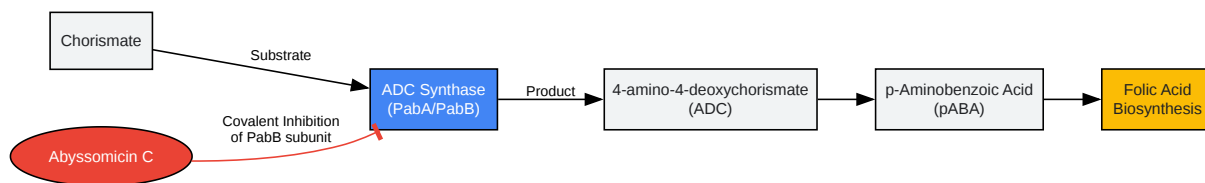
Compound	Activity	Assay/Target	Quantitative Data	Reference
Lobophorin A & B	Anti-inflammatory	Topical PMA-induced mouse ear edema	Potent inhibitors	[7][11]
Spirotetramat	Insecticidal	Acetyl-CoA carboxylase (ACC) inhibition	Effective against sucking insects	[2][3][15][16]
Spirodiclofen	Acaricidal	Acetyl-CoA carboxylase (ACC) inhibition	Effective against mites	[17][18][19][20]

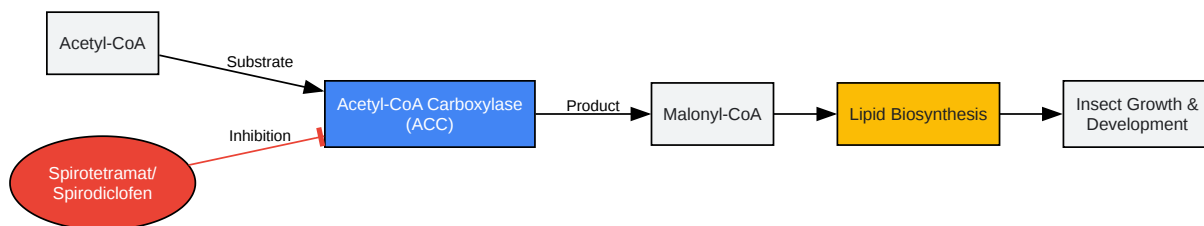
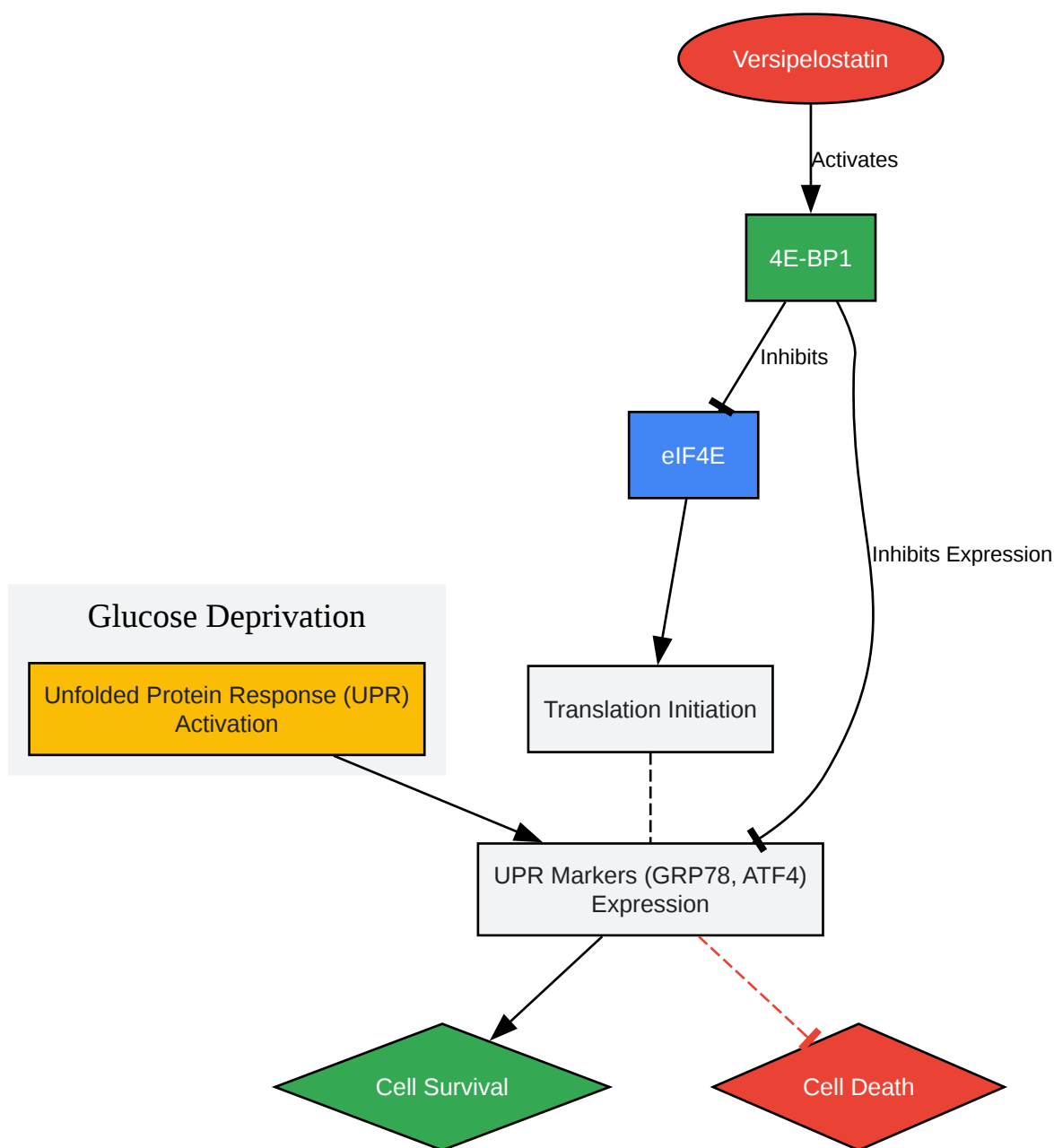
Signaling Pathways and Mechanisms of Action

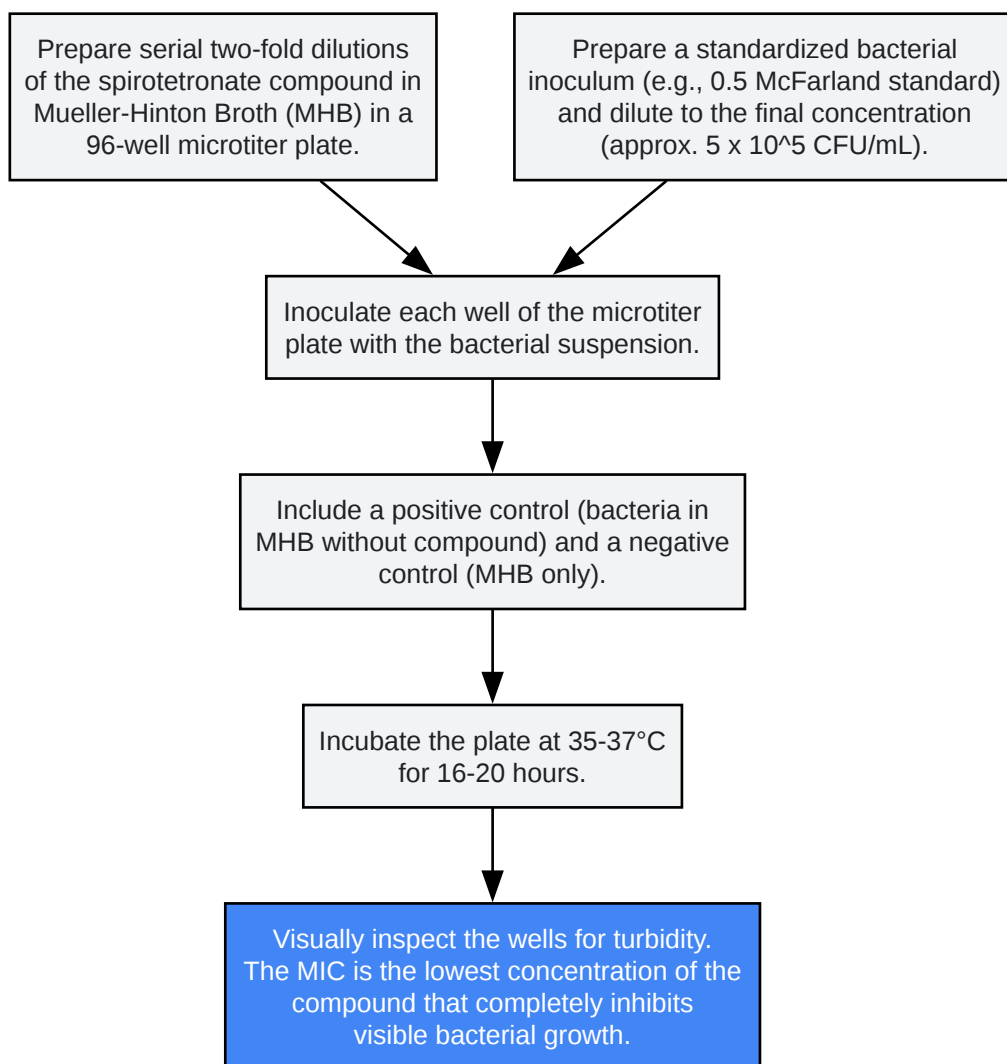
The diverse biological activities of spirotetronate polyketides stem from their interaction with various cellular targets and signaling pathways. This section details the mechanisms of action for several key spirotetronates.

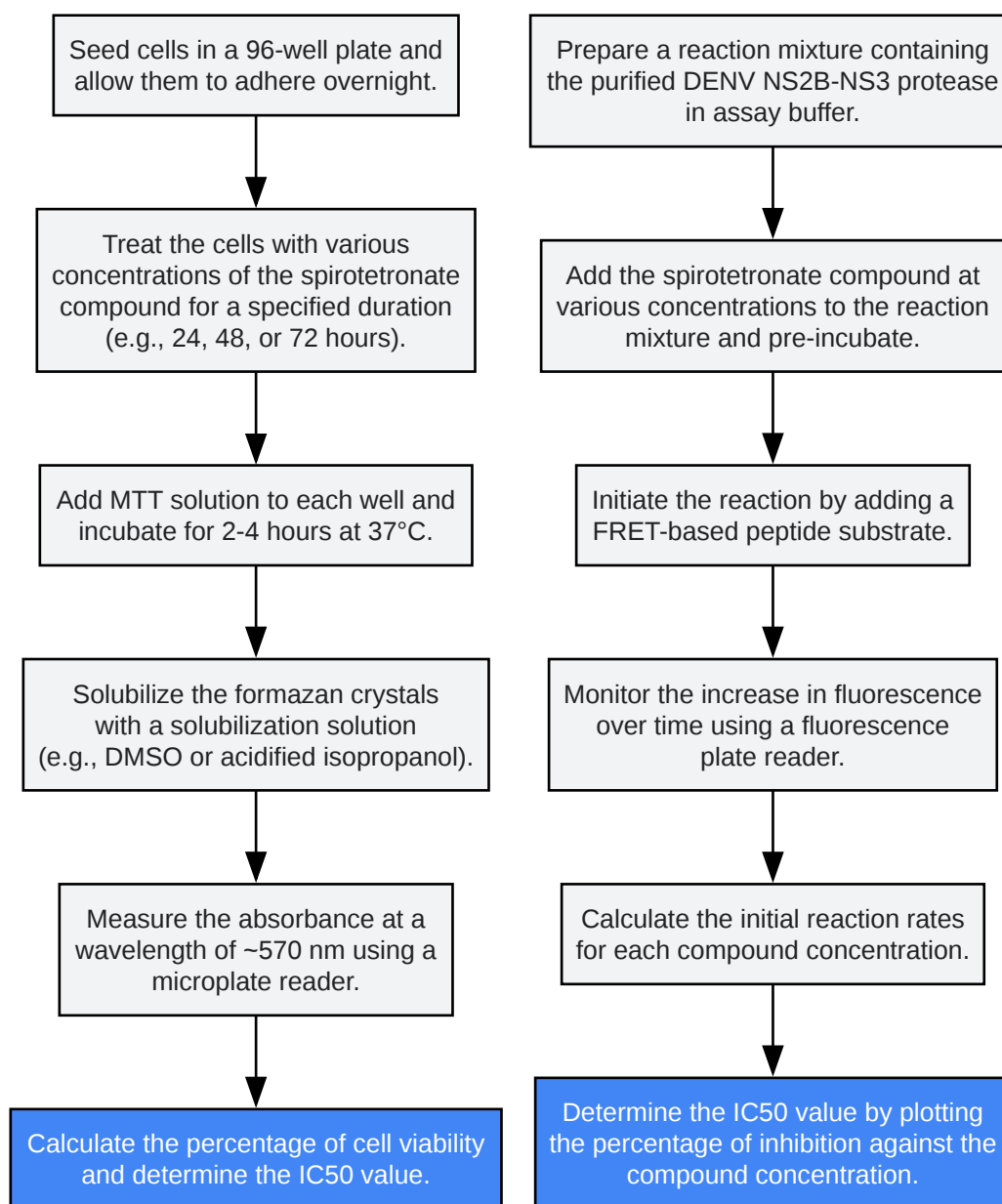
Abyssomicin C: Inhibition of p-Aminobenzoic Acid (pABA) Biosynthesis

Abyssomicin C and its atropisomer are potent antibacterial agents that target the folate biosynthesis pathway, which is essential for bacterial survival.[16] Specifically, they inhibit the enzyme 4-amino-4-deoxychorismate (ADC) synthase (PabB), which catalyzes a key step in the production of p-aminobenzoic acid (pABA), a precursor to folic acid.[4] The inhibition is achieved through a covalent modification of a cysteine residue in the active site of the PabB subunit.[4]









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